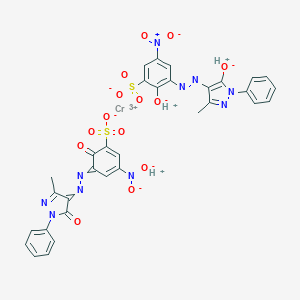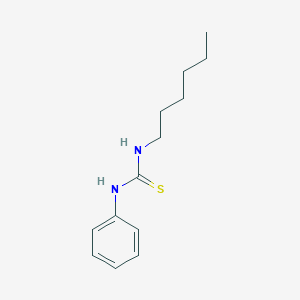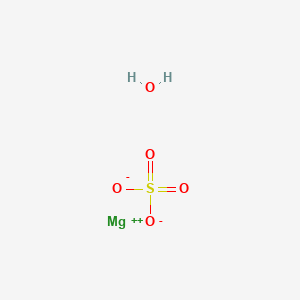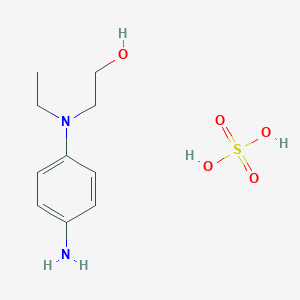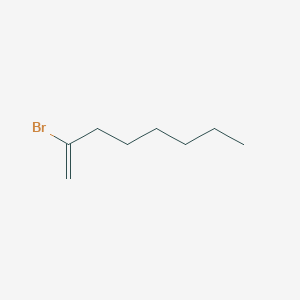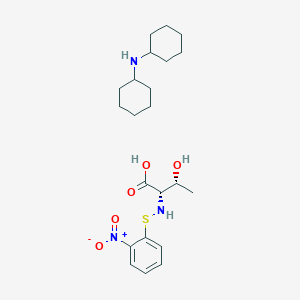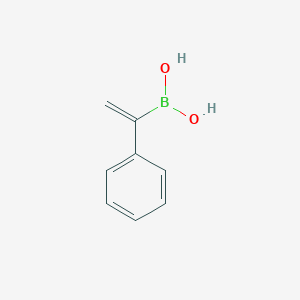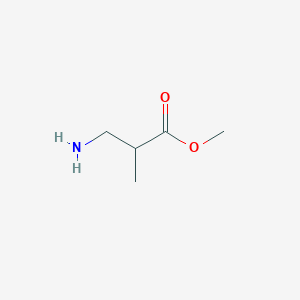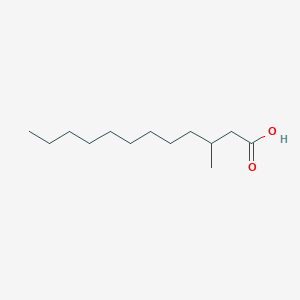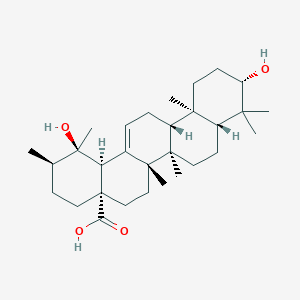
Pomolic acid
Overview
Description
Introduction
Pomolic acid (PA), also known as benthamic acid, is a pentacyclic triterpenoid of the ursane type featuring a 30-carbon skeleton with five six-membered rings and seven methyl groups alongside two hydroxyl groups. Originally isolated from apple peels, PA is prevalent in species of the Rosaceae and Lamiaceae families. It has garnered attention for its anti-cancer properties, particularly against breast cancer and leukemia cells, alongside a spectrum of pharmacological benefits (Chan et al., 2023).
Synthesis Analysis
While specific details on the synthesis of pomolic acid are not highlighted in the available literature, the extraction from natural sources remains the primary method of obtaining PA. This process involves the isolation from plant materials, such as apple peels, where PA exhibits its biological activity profile, suggesting a complex synthesis pathway from natural sources rather than synthetic methods (Grinco et al., 2023).
Molecular Structure Analysis
The molecular structure of pomolic acid features a pentacyclic framework, indicative of its classification within triterpenoids. This structure is foundational to its interaction with biological systems, mediating its pharmacological effects through this complex molecular architecture (Chan et al., 2023).
Chemical Reactions and Properties
PA's chemical properties are characterized by its interactions within biological systems, notably its anti-cancer activity through the suppression of HIF1α/VEGF-mediated angiogenesis. It achieves this by targeting specific signaling pathways such as p38-MAPK and mTOR, which are crucial for cancer cell proliferation and survival (Park et al., 2016).
Physical Properties Analysis
The physical properties of pomolic acid, such as solubility and melting point, are not detailed in the provided literature. However, these properties are essential for its application in pharmacology, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
PA's chemical properties, including its reactivity with other compounds and stability under various conditions, underpin its biological effects. Its ability to engage with and modulate cellular pathways underscores the therapeutic potential of pomolic acid, especially in oncology (Yoo et al., 2013).
Scientific Research Applications
-
Cancer Research
-
Pharmaceutical Research
-
Metabolomics
-
Compound Screening Libraries
-
Phytochemical Research
-
Extraction from Plant Wastes
-
Anti-cancer Activities
- PA has been found to have anti-cancer activities, with breast cancer and leukemia cells being the most susceptible . The molecular mechanisms underlying the anti-cancer activities of triterpenoids range between cytotoxicity, inhibition of tumor cell proliferation, induction of apoptosis, change in signal transduction, and suppression of angiogenesis and metastasis .
-
Pharmacological Properties
- A wide array of other pharmacological properties of PA have been reported . These include antioxidant, antimicrobial, anti-viral, antidiabetic, anti-inflammatory, anti-ulcerogenic, anti-obesity, anti-aging, analgesic, immunomodulatory, anti-hyperglycemia, anti-hypertensive, hypolipidemic, neuroprotective, hepatoprotective, and cardioprotective activities .
-
Nutraceutical and Pharmaceutical Interest
- PA is a highly valued compound of increased nutraceutical and pharmaceutical interest . The ultrasound assisted extraction of lavender flowers with 96% ethanol resulted in a 3.3% yield of triterpenic acids, with a substantial share of pomolic acid that constitutes 1% of the plant material dry weight .
-
Compound Libraries
-
Natural Product
-
Metabolomics
-
Phytochemical Diversity and Pharmacological Effects
- PA is found in the genus Ziziphus, which is cultivated worldwide mostly for its medicinal purposes aside from its edible fruits due to its diverse phytochemicals . Reported effects for Ziziphus triterpenes included antioxidant, antidiabetic, antimicrobial, antihypertensive, and anti-inflammatory agents .
-
Identification, Quantitative Determination, and Isolation from Lavender Wastes
-
Phytochemical and Pharmacological Properties
-
Natural Product Derived from Plant Source
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pomolic acid | |
CAS RN |
13849-91-7 | |
| Record name | Pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
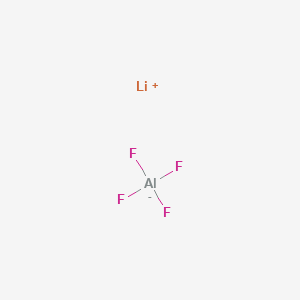
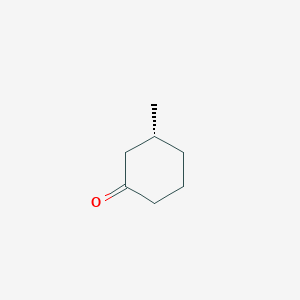
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
